N-(2-methoxy-5-nitrophenyl)-2-(4-(methylsulfonyl)phenyl)acetamide
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Overview
Description
N-(2-methoxy-5-nitrophenyl)-2-(4-(methylsulfonyl)phenyl)acetamide is an organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a methoxy group, a nitro group, and a methylsulfonyl group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-5-nitrophenyl)-2-(4-(methylsulfonyl)phenyl)acetamide typically involves multiple steps. One common method includes the nitration of 2-methoxyphenyl acetamide followed by the introduction of the methylsulfonyl group. The reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and sulfonation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-5-nitrophenyl)-2-(4-(methylsulfonyl)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to remove the nitro group, resulting in different derivatives.
Substitution: The methoxy and methylsulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can produce a variety of functionalized acetamides.
Scientific Research Applications
N-(2-methoxy-5-nitrophenyl)-2-(4-(methylsulfonyl)phenyl)acetamide is utilized in several scientific research fields:
Chemistry: It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: Research into potential therapeutic applications, including anti-inflammatory and antimicrobial properties, is ongoing.
Industry: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-nitrophenyl)-2-(4-(methylsulfonyl)phenyl)acetamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the methoxy and methylsulfonyl groups influence the compound’s solubility and reactivity. These interactions can modulate enzyme activity and affect cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyphenyl)-2-(4-(methylsulfonyl)phenyl)acetamide
- N-(2-nitrophenyl)-2-(4-(methylsulfonyl)phenyl)acetamide
- N-(2-methoxy-5-nitrophenyl)-2-phenylacetamide
Uniqueness
N-(2-methoxy-5-nitrophenyl)-2-(4-(methylsulfonyl)phenyl)acetamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both a nitro and a methoxy group on the phenyl ring, along with the methylsulfonyl group, makes it particularly versatile for various applications.
Properties
IUPAC Name |
N-(2-methoxy-5-nitrophenyl)-2-(4-methylsulfonylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O6S/c1-24-15-8-5-12(18(20)21)10-14(15)17-16(19)9-11-3-6-13(7-4-11)25(2,22)23/h3-8,10H,9H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDPZMOLFNPKDRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CC2=CC=C(C=C2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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